(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate
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Overview
Description
“(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” is a chemical compound. However, there is limited information available about this specific compound12. It is related to “Bis(2,2,2-trifluoroethyl) methylphosphonate”, which is used as a homogeneous organic catalytic system and as a catalyst for phosphorylation of polyfluoroalkanols3.
Synthesis Analysis
The synthesis of related compounds such as “Bis(2,2,2-trifluoroethyl) methylphosphonate” and “Tris(2,2,2-trifluoroethyl) phosphite” has been reported45. These compounds have been used in the synthesis of other compounds via reactions such as the Arbuzov reaction4. However, the specific synthesis process for “(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” is not readily available12.
Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” is not readily available12. However, related compounds such as “Tris(2,2,2-trifluoroethyl) phosphite” have a linear formula of (CF3CH2O)3P4.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate"12. However, “Bis(2,2,2-trifluoroethyl) methylphosphonate” has been used as a reactant for the synthesis of fluorescently labeled discodermolide for studying its binding to tubulin3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” are not readily available12. However, “Bis(2,2,2-trifluoroethyl) methylphosphonate” has a melting point of 24-28 °C, a boiling point of 183-184 °C, a density of 1.4807 g/cm3, and a refractive index of n 20/D 1.3397.
Scientific Research Applications
-
Methyl P,P-bis (2,2,2-trifluoroethyl)phosphonoacetate
- Application: This compound is used in key synthetic steps for the preparation of trans-hydrindanes and ®-(+)-umbelactone. It’s also used to prepare a cis-olefinic ester derivative by Still–Gennari olefination of an aldehyde derivative using 18-crown ether and potassium bis(trimethylsilyl)amide (KHMDS). In addition, it’s used in the synthesis of (−)-(6S,2′S)-epi cryptocaryalactone .
- Method: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Typically, this would involve mixing the reagents in a suitable solvent and carrying out the reaction under controlled conditions of temperature and pressure .
- Results: The outcomes of these reactions would be the formation of the desired products, such as trans-hydrindanes, ®-(+)-umbelactone, a cis-olefinic ester derivative, and (−)-(6S,2′S)-epi cryptocaryalactone .
-
Tris(2,2,2-trifluoroethyl) phosphite
- Application: This compound is used as a ligand in organometallic chemistry to enhance labialization in metal clusters. It’s also used as a substitutional equivalent for carbon monoxide. Additionally, it’s used as an electrolyte additive to improve the electrochemical performance and as a co-solvent for nonflammable electrolytes in Li-ion batteries .
- Method: The specific methods of application or experimental procedures would depend on the particular application. For example, in organometallic chemistry, this compound would typically be mixed with the metal complex in a suitable solvent and the reaction carried out under controlled conditions .
- Results: The outcomes of these applications would be the formation of the desired metal complexes, improved labialization in metal clusters, and improved electrochemical performance in Li-ion batteries .
Safety And Hazards
The safety and hazards of “(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” are not readily available12. However, related compounds such as “Tris(2,2,2-trifluoroethyl) phosphite” have safety information available8.
Future Directions
The future directions for the use and study of “(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” are not readily available12. However, related compounds such as “Bis(2,2,2-trifluoroethyl) phosphite” have been used in the synthesis of other compounds, suggesting potential future applications in chemical synthesis5.
properties
IUPAC Name |
(4-bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF6O4P/c12-9-3-1-8(2-4-9)5-20-23(19,21-6-10(13,14)15)22-7-11(16,17)18/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRKWXKLNMWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)(OCC(F)(F)F)OCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF6O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate |
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